3-(2-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic Acid
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Overview
Description
3-(2-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic Acid is a chemical compound that features a fluorinated aromatic ring and an isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic Acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-3-methylphenylboronic acid and 5-methylisoxazole-4-carboxylic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of the boronic acid with the isoxazole derivative.
Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Suzuki-Miyaura coupling reaction under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-(2-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The fluorinated aromatic ring and isoxazole moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-methylphenylboronic acid: Shares the fluorinated aromatic ring but lacks the isoxazole moiety.
5-Methylisoxazole-4-carboxylic acid: Contains the isoxazole moiety but lacks the fluorinated aromatic ring.
Uniqueness
3-(2-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic Acid is unique due to the combination of a fluorinated aromatic ring and an isoxazole moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H10FNO3 |
---|---|
Molecular Weight |
235.21 g/mol |
IUPAC Name |
3-(2-fluoro-3-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H10FNO3/c1-6-4-3-5-8(10(6)13)11-9(12(15)16)7(2)17-14-11/h3-5H,1-2H3,(H,15,16) |
InChI Key |
WKYNRGAMAFETDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NOC(=C2C(=O)O)C)F |
Origin of Product |
United States |
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